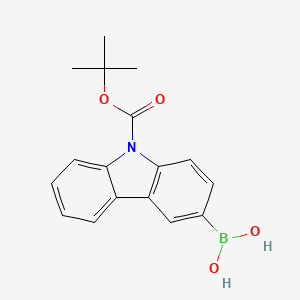
(9-(tert-Butoxycarbonyl)-9H-carbazol-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9-(tert-Butoxycarbonyl)-9H-carbazol-3-yl)boronic acid is an organoboron compound that features a carbazole core substituted with a boronic acid group and a tert-butoxycarbonyl (Boc) protecting group. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9-(tert-Butoxycarbonyl)-9H-carbazol-3-yl)boronic acid typically involves the borylation of a carbazole derivative. One common method includes the use of bis(neopentyl glycolato)diboron as the borylation reagent, catalyzed by a rhodium catalyst . The reaction conditions are generally mild, and the process is efficient, yielding the desired boronic acid derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(9-(tert-Butoxycarbonyl)-9H-carbazol-3-yl)boronic acid primarily undergoes reactions typical of boronic acids, such as:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form alcohols or other oxygen-containing functional groups.
Substitution: The boronic acid group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), alcohols (from oxidation), and various substituted carbazole derivatives (from substitution reactions).
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (9-(tert-Butoxycarbonyl)-9H-carbazol-3-yl)boronic acid is widely used in the synthesis of complex organic molecules. Its role in Suzuki-Miyaura coupling reactions makes it a valuable reagent for constructing biaryl structures, which are prevalent in pharmaceuticals and organic materials .
Biology and Medicine
They can act as enzyme inhibitors and have been investigated for their role in cancer therapy and other medical applications .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its ability to form stable carbon-carbon bonds makes it a valuable component in the synthesis of polymers and other high-performance materials .
Wirkmechanismus
The mechanism of action of (9-(tert-Butoxycarbonyl)-9H-carbazol-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(10-Phenylanthracen-9-yl)boronic acid: Another boronic acid derivative with a different aromatic core.
4-(N-Boc-amino)phenylboronic acid: A boronic acid with a Boc-protected amino group.
Uniqueness
(9-(tert-Butoxycarbonyl)-9H-carbazol-3-yl)boronic acid is unique due to its carbazole core, which imparts specific electronic and steric properties. The presence of the Boc protecting group also adds versatility, allowing for selective deprotection and further functionalization .
Eigenschaften
Molekularformel |
C17H18BNO4 |
|---|---|
Molekulargewicht |
311.1 g/mol |
IUPAC-Name |
[9-[(2-methylpropan-2-yl)oxycarbonyl]carbazol-3-yl]boronic acid |
InChI |
InChI=1S/C17H18BNO4/c1-17(2,3)23-16(20)19-14-7-5-4-6-12(14)13-10-11(18(21)22)8-9-15(13)19/h4-10,21-22H,1-3H3 |
InChI-Schlüssel |
OMXIPYDMNWJGIW-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=C1)N(C3=CC=CC=C32)C(=O)OC(C)(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-3-propylquinazoline-2,4(1H,3H)-dione](/img/structure/B15156693.png)
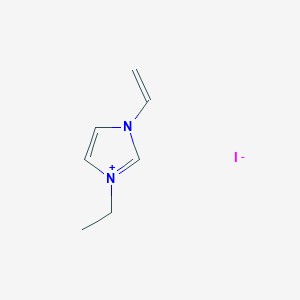
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B15156709.png)
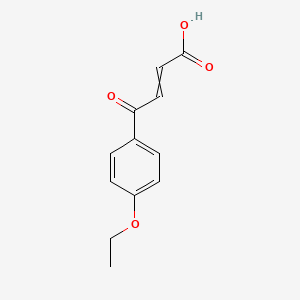
![N-[4-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]piperidine-1-carbonyl]phenyl]-4-(dimethylamino)but-2-enamide](/img/structure/B15156723.png)
![2-(3,4-dimethoxyphenyl)-N-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}inden-1-ylidene)ethanaminium chloride](/img/structure/B15156725.png)
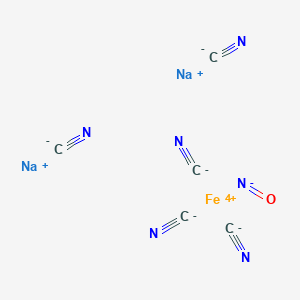
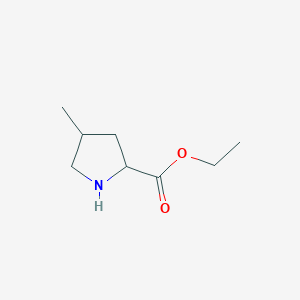
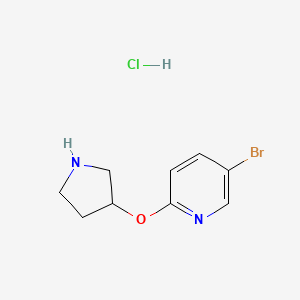
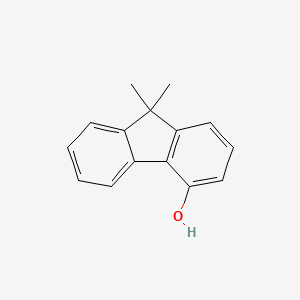

![2-{[(Benzyloxy)carbonyl]amino}-5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid](/img/structure/B15156760.png)
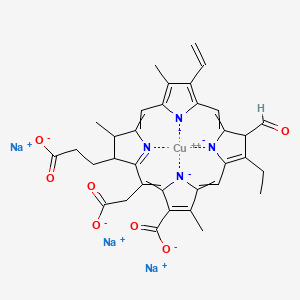
![N-[(3,5-di-tert-butyl-4-methoxyphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15156782.png)
